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molecular formula C10H12ClNO3 B1199407 4-Hydroxychlorpropham CAS No. 28705-96-6

4-Hydroxychlorpropham

Cat. No. B1199407
M. Wt: 229.66 g/mol
InChI Key: LODWUFQKCTUNBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03933470

Procedure details

To a solution of 4-amino-2-chlorophenol (21.45 grams, 0.15 mole) in dry DMF (150 ml.) and pyridine (11.8 grams) is added at 0°C. slowly dropwise with stirring isopropyl chloroformate (16.5 grams, 0.016 mole). After 4 hours at 0° C. to 5°C., a further one gram of isopropyl chloroformate is added. The mixture is stirred at 25°C. for 16 hours, then poured into ice-dilute hydrochloric acid. After 4 hours stirring and scratching, a solid separates out and is filtered off. Crystallization from methanol gives 14.5 grams, 42%, melting point 89°C. to 90°C.
Quantity
21.45 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([Cl:9])[CH:3]=1.N1C=CC=CC=1.Cl[C:17]([O:19][CH:20]([CH3:22])[CH3:21])=[O:18]>CN(C=O)C>[Cl:9][C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][C:5]=1[OH:8])[NH:1][C:17](=[O:18])[O:19][CH:20]([CH3:22])[CH3:21]

Inputs

Step One
Name
Quantity
21.45 g
Type
reactant
Smiles
NC1=CC(=C(C=C1)O)Cl
Name
Quantity
11.8 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
16.5 g
Type
reactant
Smiles
ClC(=O)OC(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClC(=O)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 25°C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured into ice-dilute hydrochloric acid
STIRRING
Type
STIRRING
Details
After 4 hours stirring
Duration
4 h
FILTRATION
Type
FILTRATION
Details
a solid separates out and is filtered off
CUSTOM
Type
CUSTOM
Details
Crystallization from methanol
CUSTOM
Type
CUSTOM
Details
gives 14.5 grams, 42%, melting point 89°C. to 90°C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC=1C=C(NC(OC(C)C)=O)C=CC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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